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N,N-Dimethyl-8-oxa-1-

azaspiro[4.5]decan-3-amine

CAS No.: 2248368-97-8

Cat. No.: B2456783

Get Quote

Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift from "flat," aromatic-

dominated libraries to three-dimensional (3D) architectures.[1][2] The spiro[4.5]decane scaffold

—a bicyclic system sharing a single carbon atom between a five-membered and a six-

membered ring—represents a "sweet spot" in this transition.[1][2] It offers the rigidity required

for high-affinity binding while maintaining the solubility and metabolic stability associated with

high fraction of

hybridized carbons (

).

This technical guide analyzes the spiro[4.5]decane moiety not just as a structural curiosity, but

as a functional tool for modulating lipophilicity, preventing metabolic hotspots, and securing

novel intellectual property (IP) space.

Part 1: Structural & Physicochemical Attributes
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The "Escape from Flatland"
Traditional drug discovery relied heavily on heteroaromatic rings (e.g., biaryls). While synthetic

accessibility was high, these molecules often suffered from poor solubility and "brick-dust"

crystal packing.[1][2] The spiro[4.5]decane scaffold disrupts this planarity.

Feature Impact on Drug Design Mechanism

Vectorial Orientation High Selectivity

The spiro center locks

substituents in perpendicular

vectors, allowing simultaneous

probing of distinct hydrophobic

pockets.[1][2]

Metabolic Stability Increased

Quaternary spiro-carbons

block metabolic oxidation (e.g.,

P450 hydroxylation) at that

position.[1][2]

Solubility Improved Bioavailability

Disruption of planar

-

stacking reduces crystal lattice

energy, enhancing aqueous

solubility.[1][2]

Rigidification Entropy Reduction

Pre-organizing the ligand into

a bioactive conformation

reduces the entropic penalty

upon binding.

Diagram 1: The Geometry of Interaction
The following diagram illustrates the structural divergence between traditional flat scaffolds and

the spiro[4.5]decane architecture.
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Caption: Comparison of physicochemical outcomes between planar aromatics and spirocyclic

scaffolds.

Part 2: Medicinal Chemistry Case Studies
The spiro[4.5]decane core is not merely theoretical; it anchors several bioactive agents.

Fenspiride (Respiratory Therapeutic)[2][3][4][5]
Structure: 1-oxa-3,8-diazaspiro[4.5]decan-2-one.[1][2][3]

Mechanism: H1 receptor antagonist and PDE3/PDE4 inhibitor.[1][2][3]

Insight: The spiro-oxazolidinone moiety provides a rigid spacer that positions the phenethyl

amine for receptor interaction.[1][2] Note: While effective, Fenspiride was withdrawn in some

markets due to hERG channel affinity (QT prolongation), highlighting the need for careful

lipophilicity management in the "tail" regions of spiro drugs.

Fluspirilene (Antipsychotic)[2][6]
Structure: 1,3,8-triazaspiro[4.5]decane-4-one.[1][2]

Mechanism: Dopamine D2 receptor antagonist.[1][2]
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Insight: Unlike many phenothiazines (tricyclic, flat), Fluspirilene uses the spiro-

imidazolidinone core to achieve high potency with a distinct side-effect profile, demonstrating

the scaffold's utility in GPCR targeting.

Natural Product Inspiration: -Vetivone
Structure: Spiro[4.5]dec-7-en-4-one.[1][2]

Context: A major constituent of Vetiver oil.[2]

Relevance: The biosynthesis of vetivone involves a complex skeletal rearrangement

(Wagner-Meerwein) that chemists have sought to mimic.[1][2] It serves as a template for

synthesizing novel sesquiterpene analogs with antimicrobial properties.[1][2]

Part 3: Synthetic Architectures
Constructing the quaternary center is the primary synthetic challenge.[4] Two dominant

strategies exist:

Cyclization of Geminal Disubstituted Precursors: Using a pre-existing ring (usually the 6-

membered ring) and building the second ring onto a gem-disubstituted carbon.[1][2]

Rearrangement: Acid-catalyzed rearrangement of fused bicyclic systems.[1][2]

Diagram 2: Synthetic Workflow (Azaspiro Focus)
This workflow depicts the modular construction of the 1,3,8-triazaspiro[4.5]decane system, a

"privileged" scaffold in medicinal chemistry.
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Caption: Modular synthesis of triazaspiro[4.5]decane scaffolds via the Bucherer-Bergs protocol.

Part 4: Detailed Experimental Protocol
Target: Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (A versatile intermediate

for library generation).

Rationale: This protocol utilizes the Bucherer-Bergs reaction, which is the most robust method

for converting ketones (piperidinones) into spiro-hydantoins.[1][2] The resulting scaffold

contains distinct vectors for diversification: the piperidine nitrogen (N8) and the hydantoin

nitrogens (N1, N3).

Reagents & Equipment[1][8][9]
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Starting Material: 1-Boc-4-piperidone (CAS: 79099-07-3)[1][2]

Reagents: Potassium cyanide (KCN), Ammonium carbonate

, Methyl iodide (MeI), Sodium hydride (NaH).

Solvents: Ethanol/Water (1:1), DMF (anhydrous).

Safety: KCN is highly toxic.[1][2] Perform all operations in a well-ventilated fume hood with

appropriate cyanide antidote kits available.[1][2]

Step-by-Step Methodology
Stage 1: Formation of the Spiro-Hydantoin Core[1][2]

Dissolution: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10.0 g, 50 mmol) in 100

mL of 50% aqueous ethanol.

Reagent Addition: Add ammonium carbonate (14.4 g, 150 mmol) and potassium cyanide (4.9

g, 75 mmol).

Reaction: Heat the mixture to 55–60°C for 12 hours. The reaction vessel should be sealed or

equipped with a reflux condenser and a caustic scrubber for any HCN evolution.

Workup: Cool the mixture to

in an ice bath. The spiro-hydantoin product usually precipitates as a white solid.[1][2]

Filtration: Filter the solid, wash copiously with cold water to remove excess cyanide, and dry

under vacuum.

Yield Expectation: 70–85%.[1][2]

Checkpoint: Verify structure via

-NMR (Look for disappearance of ketone signal).[1][2]

Stage 2: Regioselective N-Methylation[1][2]
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Preparation: Dissolve the Stage 1 product (spiro-hydantoin) in anhydrous DMF (5 mL/g)

under nitrogen atmosphere.

Deprotonation: Cool to

and carefully add Sodium Hydride (60% dispersion, 1.1 eq). Stir for 30 minutes until
hydrogen evolution ceases. Note: The N3 proton (imide-like) is more acidic (

) than N1.[1][2]

Alkylation: Add Methyl Iodide (1.05 eq) dropwise. Stir at room temperature for 2 hours.

Quench: Quench with saturated

solution and extract with Ethyl Acetate (

).

Purification: Wash organics with brine, dry over

, and concentrate. Purify via flash chromatography (

).

Stage 3: Scaffold Release (Boc-Deprotection)[1][2]
Acidolysis: Treat the methylated intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at

room temperature for 1 hour.

Free Basing: Concentrate the solvent.[1][2] Redissolve in DCM and wash with saturated

to obtain the free amine.

Result: You now possess a 1,3,8-triazaspiro[4.5]decane scaffold ready for parallel synthesis

at the N8 position.

Part 5: Future Outlook
The spiro[4.5]decane scaffold is evolving beyond simple enzyme inhibitors.
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Fragment-Based Drug Discovery (FBDD): Spiro-fragments are increasingly screened to

identify novel binding pockets that flat fragments miss.[1][2]

PROTAC Linkers: The rigid spiro core is being explored as a "linker hub" in Proteolysis

Targeting Chimeras (PROTACs) to constrain the orientation between the E3 ligase ligand

and the Warhead, improving degradation efficiency.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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